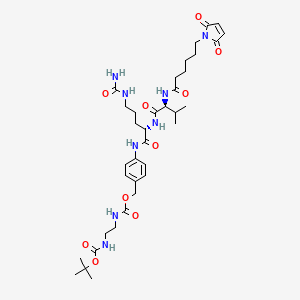
MC-Val-Cit-PAB-NH-C2-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PAB-NH-C2-NH-Boc is a cathepsin-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by cathepsin, an enzyme found in lysosomes, making it highly effective in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-NH-C2-NH-Boc involves multiple steps, starting with the preparation of the individual components, followed by their sequential coupling. The key steps include:
Synthesis of Val-Cit-PAB: This involves the coupling of valine and citrulline with para-aminobenzyl alcohol (PAB).
Introduction of NH-C2-NH-Boc: The final step involves the coupling of the Val-Cit-PAB intermediate with NH-C2-NH-Boc under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-NH-C2-NH-Boc primarily undergoes cleavage reactions catalyzed by cathepsin. This cleavage releases the active drug from the antibody-drug conjugate.
Common Reagents and Conditions
Reagents: Common reagents include cathepsin enzymes and various solvents.
Conditions: The reactions are typically carried out under physiological conditions, mimicking the environment within lysosomes.
Major Products
The major product of the cleavage reaction is the active drug, which is released from the antibody-drug conjugate, allowing it to exert its therapeutic effects .
Scientific Research Applications
MC-Val-Cit-PAB-NH-C2-NH-Boc has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Its ability to be cleaved by cathepsin makes it an ideal linker for ADCs, which are used to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .
Applications in Chemistry
In chemistry, this compound is used as a linker in the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies .
Applications in Biology
In biology, this compound is used to study the role of cathepsin in various cellular processes, including protein degradation and cell signaling .
Applications in Medicine
In medicine, this compound is a critical component of ADCs, which are used to treat various types of cancer. Its ability to release the active drug in response to cathepsin cleavage enhances the efficacy and safety of these therapies .
Applications in Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs, contributing to the development of new cancer treatments .
Mechanism of Action
MC-Val-Cit-PAB-NH-C2-NH-Boc exerts its effects through a cathepsin-mediated cleavage mechanism. Upon entering the lysosome, cathepsin cleaves the linker, releasing the active drug from the antibody-drug conjugate. This targeted release ensures that the drug is delivered directly to the cancer cells, enhancing its therapeutic efficacy while minimizing side effects .
Comparison with Similar Compounds
Similar Compounds
MC-Val-Cit-PAB-OH: Another cathepsin-cleavable linker used in ADCs.
MC-Val-Cit-PAB-PNP: A similar linker with a different functional group, used for the same purpose.
Uniqueness
MC-Val-Cit-PAB-NH-C2-NH-Boc is unique due to its specific design, which allows for efficient cleavage by cathepsin and targeted drug release. Its structure and functional groups are optimized for stability and efficacy in ADCs, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C36H54N8O10 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50)/t26-,30-/m0/s1 |
InChI Key |
NBIUDKXQNRHCFG-YZNIXAGQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


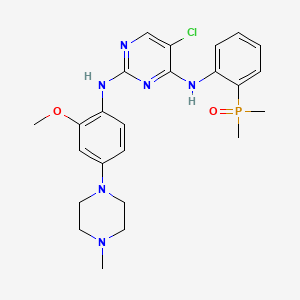
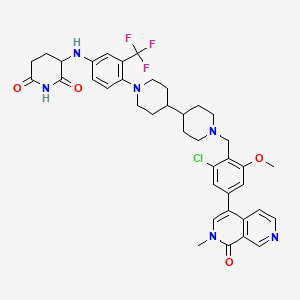
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
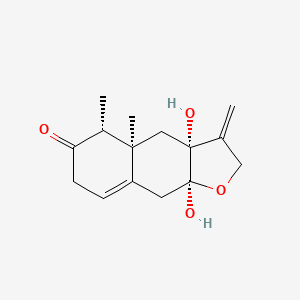
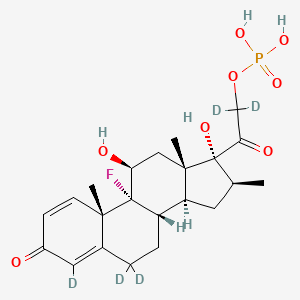
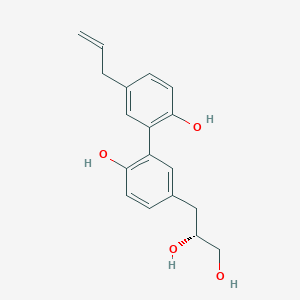
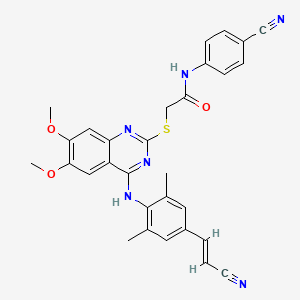
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
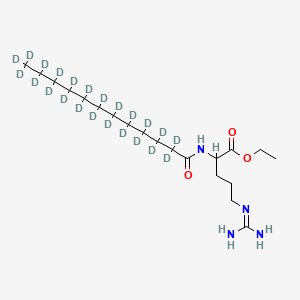
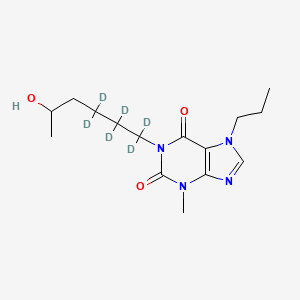
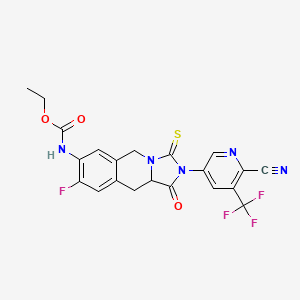
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
